

2,3,2'',3''-Tetrahydrochnaflavone CAS number and chemical identifiers

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Compound of Interest

Compound Name: 2,3,2'',3''-Tetrahydrochnaflavone

Cat. No.: B12436400

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In-depth Technical Guide to 2,3,2'',3''-Tetrahydrochnaflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biflavonoid **2,3,2'',3''-Tetrahydrochnaflavone**, consolidating its chemical identity, biological activity, and available experimental methodologies. The information is tailored for professionals in research and drug development, with a focus on presenting precise data and actionable protocols.

Core Chemical Identifiers and Properties

2,3,2'',3''-Tetrahydrochnaflavone is a naturally occurring biflavonoid. Key chemical identifiers and properties are summarized in the table below for quick reference.

Identifier Type	Data	Source
CAS Number	678138-59-5	[1][2][3]
Molecular Formula	C30H22O10	[2][3]
Molecular Weight	542.5 g/mol	[2][3]
Synonym	(S)-2-(4-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-hydroxyphenoxy)phenyl)-5,7-dihydroxychroman-4-one	[3]
Natural Sources	Quintinia acutifolia, Lonicera maackii	[4][5]
Appearance	Yellow powder	[5]

Biological Activity and Cytotoxicity

2,3,2'',3''-Tetrahydroochnaflavone has demonstrated cytotoxic effects against P388 murine lymphocytic leukemia cells. This activity highlights its potential as a scaffold for the development of novel anticancer agents.

Cell Line	Activity	Value	Source
P388 murine lymphocytic leukemia	Cytotoxicity (IC50)	8.2 µg/mL	[4]

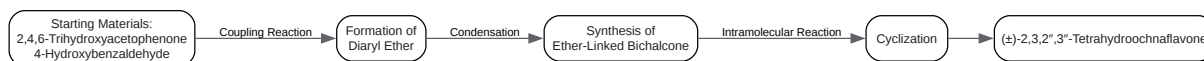
Experimental Protocols

This section details the available experimental protocols for the synthesis and cytotoxicity assessment of **2,3,2'',3''-Tetrahydroochnaflavone**.

Total Synthesis of (±)-2,3,2'',3''-Tetrahydroochnaflavone

The first total synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone was achieved by Zhang and colleagues in 2015. The key steps involve the formation of a diaryl ether and the subsequent

cyclization of an ether-linked bichalcone to construct the dihydroflavone moieties. While the full, detailed protocol is available in the original publication, a general workflow is outlined below.



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Synthesis workflow for (±)-2,3,2'',3''-Tetrahydroochnaflavone.

Cytotoxicity Assay against P388 Murine Lymphocytic Leukemia Cells

The cytotoxic activity of **2,3,2'',3''-Tetrahydroochnaflavone** was determined using a standard in vitro assay with P388 murine lymphocytic leukemia cells. The original study reporting this activity provides the basis for the following generalized protocol.

1. Cell Culture:

- P388 murine lymphocytic leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation:

- A stock solution of **2,3,2'',3''-Tetrahydroochnaflavone** is prepared in a suitable solvent, such as DMSO.
- Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations for the assay.

3. Assay Procedure:

- P388 cells are seeded into 96-well plates at a predetermined density.
- The cells are exposed to various concentrations of **2,3,2'',3''-Tetrahydroochnaflavone**.

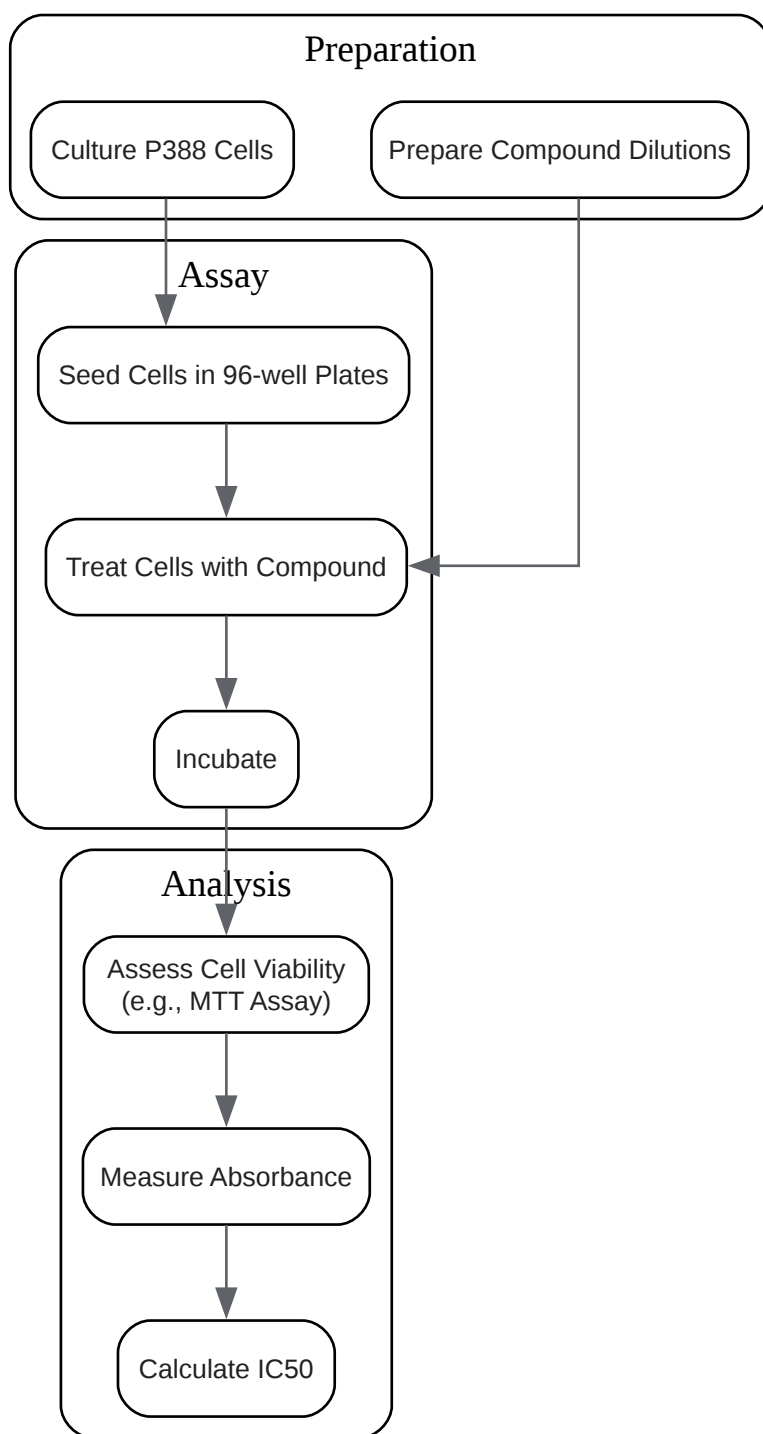
- A positive control (e.g., a known cytotoxic drug) and a negative control (vehicle) are included.
- The plates are incubated for a specified period (e.g., 48 or 72 hours).

4. Viability Assessment:

- Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay.
- The absorbance is measured using a microplate reader.

5. Data Analysis:

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.



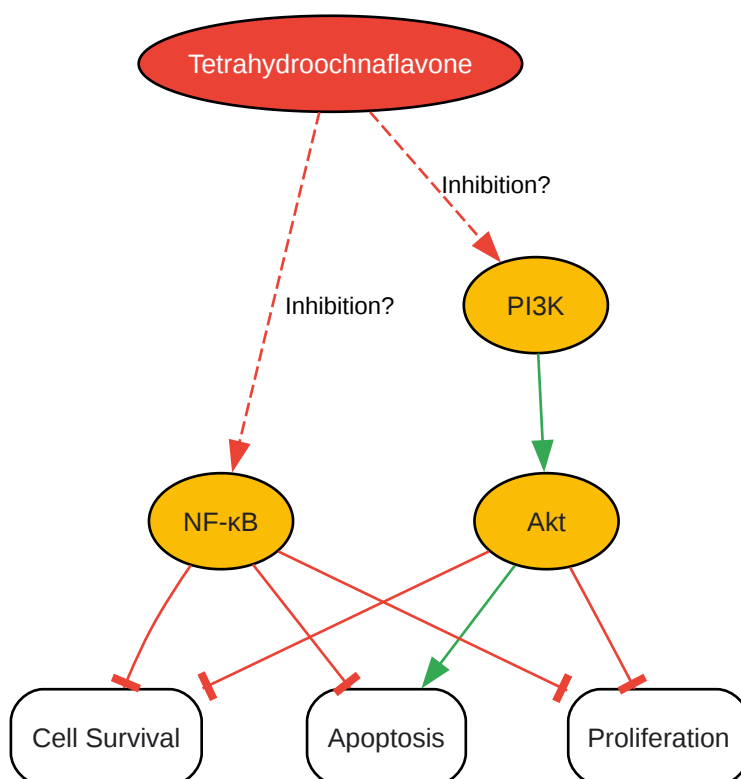
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General workflow for the cytotoxicity assay.

Putative Signaling Pathways

While specific studies on the signaling pathways modulated by **2,3,2'',3''-Tetrahydroochnaflavone** are limited, the broader class of biflavonoids is known to influence several key cellular signaling cascades implicated in cancer progression. Based on the activity of structurally related compounds, it is plausible that **2,3,2'',3''-Tetrahydroochnaflavone** may exert its cytotoxic effects through the modulation of pathways such as PI3K/Akt and NF- κ B.

Recent research on the related compound ochnaflavone has indicated its involvement in the PI3K/Akt and NF- κ B signaling pathways in the context of neuroinflammation and neuronal apoptosis. These pathways are critical regulators of cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.



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Hypothesized signaling pathways affected by **2,3,2'',3''-Tetrahydroochnaflavone**.

Further investigation is warranted to elucidate the precise molecular mechanisms and specific signaling pathways targeted by **2,3,2'',3''-Tetrahydroochnaflavone** in cancer cells. This will be crucial for its further development as a potential therapeutic agent.

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